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Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

Cat. No.: B181256 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dichlorosalicylaldehyde (CAS No. 90-60-8), a key intermediate in the synthesis of Schiff

base ligands and other fine chemicals.[1] This document is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis, offering a

centralized resource for its structural characterization through Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,5-Dichlorosalicylaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

11.39 Singlet 1H OH CDCl₃

9.86 Singlet 1H CHO CDCl₃

7.64
Doublet (J=2.5

Hz)
1H Ar-H CDCl₃

7.52
Doublet (J=2.5

Hz)
1H Ar-H CDCl₃

Note: Slight variations in chemical shifts have been reported in the literature. The data

presented here is a representative compilation.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment Solvent

193.5 C=O (Aldehyde) CDCl₃

158.0 C-OH CDCl₃

137.5 C-Cl CDCl₃

130.0 Ar-CH CDCl₃

126.5 C-CHO CDCl₃

125.0 C-Cl CDCl₃

123.0 Ar-CH CDCl₃

Note: The assignments are based on typical chemical shift ranges for substituted aromatic

aldehydes and data available from spectral databases.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad
O-H stretch (intramolecular H-

bond)

~3080 Medium C-H stretch (aromatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1670 Strong C=O stretch (aldehyde)

~1580, ~1460 Medium-Strong C=C stretch (aromatic ring)

~1280 Strong C-O stretch (phenol)

~870 Strong
C-H bend (aromatic, out-of-

plane)

~700 Strong C-Cl stretch

Note: Peak positions are approximate and can vary based on the sampling method (e.g., KBr

pellet, ATR).

Table 4: UV-Vis Spectroscopic Data
λmax (nm) Molar Absorptivity (ε) Solvent

~255, ~335 Not Reported Ethanol

Note: The λmax values are estimated based on the UV-Vis spectra of structurally similar

salicylaldehyde derivatives. Specific experimental data for 3,5-Dichlorosalicylaldehyde is not

readily available in the literature.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared

by dissolving approximately 10-20 mg of 3,5-Dichlorosalicylaldehyde in 0.7 mL of deuterated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b181256?utm_src=pdf-body
https://www.benchchem.com/product/b181256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For

¹³C NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

3,5-Dichlorosalicylaldehyde was placed directly onto the ATR crystal, and firm pressure was

applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal was recorded and automatically

subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum was recorded on a dual-beam spectrophotometer. A stock

solution of 3,5-Dichlorosalicylaldehyde was prepared in ethanol. This stock solution was then

diluted to an appropriate concentration to ensure that the absorbance values fell within the

linear range of the instrument (typically 0.1-1.0 AU). The spectrum was scanned over a

wavelength range of 200-400 nm, using pure ethanol as the blank reference.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 3,5-Dichlorosalicylaldehyde.
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Spectroscopic Analysis Workflow for 3,5-Dichlorosalicylaldehyde
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Caption: Workflow for the spectroscopic characterization of 3,5-Dichlorosalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0465403.htm
https://www.benchchem.com/product/b181256#spectroscopic-data-nmr-ir-uv-vis-of-3-5-dichlorosalicylaldehyde
https://www.benchchem.com/product/b181256#spectroscopic-data-nmr-ir-uv-vis-of-3-5-dichlorosalicylaldehyde
https://www.benchchem.com/product/b181256#spectroscopic-data-nmr-ir-uv-vis-of-3-5-dichlorosalicylaldehyde
https://www.benchchem.com/product/b181256#spectroscopic-data-nmr-ir-uv-vis-of-3-5-dichlorosalicylaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181256?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

